![molecular formula C20H16ClNO B5042783 9-[2-(2-Chlorophenoxy)ethyl]carbazole](/img/structure/B5042783.png)
9-[2-(2-Chlorophenoxy)ethyl]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[2-(2-Chlorophenoxy)ethyl]carbazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields such as optoelectronics, pharmaceuticals, and materials science. The presence of the carbazole moiety imparts unique electronic properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(2-Chlorophenoxy)ethyl]carbazole typically involves the reaction of carbazole with 2-(2-chlorophenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the carbazole attacks the electrophilic carbon of the 2-(2-chlorophenoxy)ethyl bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-[2-(2-Chlorophenoxy)ethyl]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-9-one derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the carbazole ring is substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as bromine, chlorine, and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Carbazole-9-one derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
9-[2-(2-Chlorophenoxy)ethyl]carbazole has several scientific research applications:
Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Pharmaceuticals: Carbazole derivatives have shown potential as therapeutic agents in the treatment of cancer, inflammation, and neurological disorders.
Materials Science: The compound is used in the synthesis of conducting polymers and advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 9-[2-(2-Chlorophenoxy)ethyl]carbazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s electronic properties facilitate charge transport and light emission. In pharmaceutical applications, the compound may interact with cellular receptors and enzymes, modulating biological pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazole: The parent compound of 9-[2-(2-Chlorophenoxy)ethyl]carbazole, known for its basic structure and properties.
2-(9H-Carbazol-9-yl)ethyl methacrylate: A derivative used in polymer synthesis with similar electronic properties.
Poly(2,7-carbazole): A polymeric form with extended conjugation length and lower bandgap energy.
Uniqueness
This compound is unique due to the presence of the 2-(2-chlorophenoxy)ethyl group, which imparts distinct electronic and steric properties. This modification enhances its applicability in specific optoelectronic and pharmaceutical applications compared to other carbazole derivatives.
Propiedades
IUPAC Name |
9-[2-(2-chlorophenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-17-9-3-6-12-20(17)23-14-13-22-18-10-4-1-7-15(18)16-8-2-5-11-19(16)22/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBHHKIAGGOBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
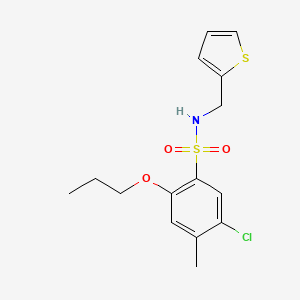
![2-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5042715.png)

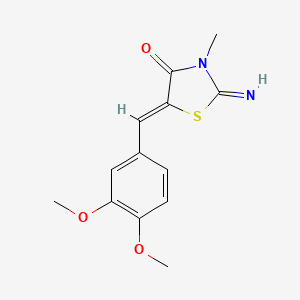
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B5042732.png)
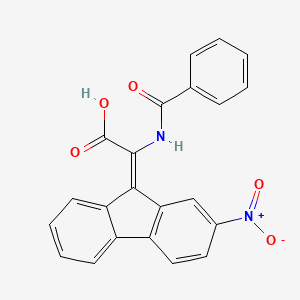
![2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethane-1-sulfonate](/img/structure/B5042744.png)
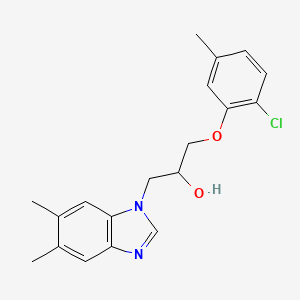
![2-[(2,5-dimethoxybenzyl)amino]-4,6-dimethyl-5-nitronicotinonitrile](/img/structure/B5042756.png)
![N-methyl-5-{[methyl(2-phenoxyethyl)amino]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5042761.png)
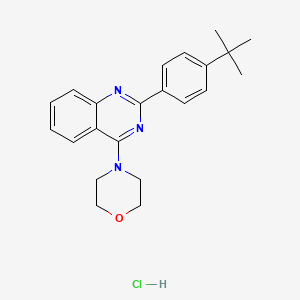

![N-[4-({2-cyano-2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide](/img/structure/B5042789.png)
![3-(benzylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5042800.png)
